6-Ethyl-3-formylchromone

Description

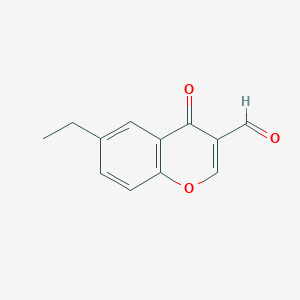

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-ethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKTXKYXKJJGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374522 | |

| Record name | 6-Ethyl-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-78-9 | |

| Record name | 6-Ethyl-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ethyl-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Ethyl 3 Formylchromone and Its Analogs

Established Strategies for Chromone (B188151) Core Construction

The construction of the chromone framework is a well-established area of organic synthesis, with several classical and modern methods available to chemists. These reactions provide access to the core bicyclic structure of 6-ethyl-3-formylchromone, which can then be further modified.

Vilsmeier-Haack Reaction in the Synthesis of 3-Formylchromones

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgijpcbs.com It is particularly well-suited for the direct synthesis of 3-formylchromones from the corresponding 2-hydroxyacetophenones. nih.gov The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com

Table 1: Key Aspects of the Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis

| Feature | Description |

| Starting Material | Substituted 2-hydroxyacetophenone (B1195853) |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Key Intermediate | Vilsmeier reagent (electrophilic iminium salt) |

| Reaction Type | Electrophilic aromatic substitution followed by cyclization |

| Product | 3-Formylchromone |

Classic Condensation and Rearrangement Reactions (e.g., Baker-Venkataraman, Claisen)

Beyond the direct formylation approach, classic condensation and rearrangement reactions offer alternative pathways to the chromone core, which can then be functionalized to introduce the 3-formyl group in a subsequent step.

The Baker-Venkataraman rearrangement is a prominent method for the synthesis of chromones and flavones. chemeurope.comwikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. chemeurope.comwikipedia.org This diketone intermediate then undergoes an acid-catalyzed cyclization to yield the chromone ring system. wikipedia.org For the synthesis of a 6-ethylchromone core, the starting material would be an appropriately acylated derivative of 1-(4-ethyl-2-hydroxyphenyl)ethanone (B1510092). The rearrangement proceeds via the formation of an enolate, followed by an intramolecular acyl transfer. wikipedia.org A "soft-enolization" variation of this rearrangement has also been developed for the synthesis of complex chromone derivatives. nih.gov

The Claisen condensation is another fundamental carbon-carbon bond-forming reaction that can be utilized in chromone synthesis. uomustansiriyah.edu.iqwikipedia.orgmasterorganicchemistry.com This reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.com In the context of 6-ethylchromone synthesis, a Claisen condensation could be envisioned between a derivative of 1-(4-ethyl-2-hydroxyphenyl)ethanone and a suitable ester. The resulting 1,3-dicarbonyl intermediate can then be cyclized to form the chromone ring. An efficient and rapid route to 2-(2-phenylethyl)chromones has been developed utilizing a Claisen condensation, highlighting the utility of this method for constructing substituted chromone skeletons. nih.gov

Functionalization and Derivatization Approaches via the 3-Formyl Group

The 3-formyl group of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. Its electrophilic nature makes it susceptible to attack by various nucleophiles, and its conjugated system allows for participation in cycloaddition reactions.

Nucleophilic Addition Reactions and their Synthetic Utility

The aldehyde functionality at the 3-position of the chromone ring readily undergoes nucleophilic addition reactions. libretexts.org These reactions are fundamental to extending the molecular framework and introducing new functional groups.

A notable example is the reaction of this compound with cyanoacetamide. nih.gov This reaction proceeds via a nucleophilic attack of the cyanoacetamide carbanion on the formyl group, leading to the formation of 2-cyano-3-(6-ethyl-4-oxo-4H-1-benzopyran-3-yl)acrylamide. nih.gov This product can be further transformed into other heterocyclic systems. nih.gov The versatility of the 3-formyl group is further demonstrated in three-component reactions, such as the Kabachnik–Fields reaction of 3-formyl-6-methylchromone (B1298627) with primary amines and secondary phosphine (B1218219) oxides, which yields chromonyl-substituted α-aminophosphine oxides. acs.org These examples underscore the synthetic potential of nucleophilic additions to the 3-formyl group for generating complex molecular architectures.

Table 2: Example of Nucleophilic Addition to this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | Cyanoacetamide | 2-cyano-3-(6-ethyl-4-oxo-4H-1-benzopyran-3-yl)acrylamide |

Cycloaddition and Annulation Reactions Utilizing 3-Formylchromones

The conjugated system of 3-formylchromones, encompassing the pyrone ring and the formyl group, allows them to participate in various cycloaddition and annulation reactions. These reactions are powerful tools for the construction of fused and polycyclic ring systems. While specific examples involving this compound are not detailed in the provided search results, the reactivity of the general 3-formylchromone scaffold suggests its potential as a synthon in these transformations.

[4+1] cycloaddition reactions are a class of pericyclic reactions that involve the combination of a four-atom π-system (diene) with a one-atom component to form a five-membered ring. nih.govnih.gov In the context of 3-formylchromones, the α,β-unsaturated aldehyde moiety could potentially act as the four-atom component, reacting with a suitable one-atom synthon. While direct examples of [4+1] cycloadditions with 3-formylchromones are not explicitly detailed in the search results, the broader field of cycloaddition chemistry offers precedents for such transformations with analogous systems. For instance, copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds have been developed to form dihydrofurans, showcasing the potential for α,β-unsaturated carbonyl compounds to participate in these reactions. researchgate.net The development of such a reaction with this compound would provide a novel and direct route to complex fused heterocyclic systems.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. uchicago.edu In the context of 3-formylchromone analogs, the α,β-unsaturated aldehyde system can act as the dipolarophile. These reactions provide a direct route to complex heterocyclic structures fused or appended to the chromone scaffold. Common 1,3-dipoles used in these reactions include nitrones, azomethine ylides, and nitrile oxides. uchicago.eduresearchgate.net The reaction proceeds via a concerted mechanism, leading to highly regio- and stereoselective products. researchgate.net For example, the in-situ generation of azomethine ylides from the decarboxylative condensation of an α-amino acid can react with the activated double bond in the chromone ring to yield polycyclic molecular hybrids. researchgate.net

[4+2] Cycloaddition Reactions

The [4+2] cycloaddition, most famously represented by the Diels-Alder reaction, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. The pyrone ring within the chromone structure can participate in these reactions, although its reactivity can be influenced by substituents and reaction conditions. In what can be described as a formal [4+2] cycloaddition, pyrones can react regioselectively, serving as a two-carbon unit in annulation reactions to build larger polycyclic systems. nih.gov This process often involves a conjugate addition of a nucleophile, followed by an intramolecular cyclization and subsequent elimination to establish aromaticity in the newly formed ring. nih.gov The conditions for these reactions, whether thermal or photochemical, determine the allowed stereochemical outcome of the cycloaddition. youtube.com

Condensation Reactions with Active Methylene (B1212753) and Methyl Compounds

The formyl group at the C-3 position of this compound is highly reactive and readily undergoes condensation reactions with compounds possessing an active methylene or methyl group. These reactions, often of the Knoevenagel type, are typically base-catalyzed and serve as a cornerstone for extending the carbon skeleton and constructing new heterocyclic rings. mdpi.com

3-Formylchromones, including the 6-ethyl analog, react with malonic acid and its derivatives like diethyl malonate in the presence of a base, such as pyridine (B92270). mdpi.com These reactions yield β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid derivatives. mdpi.com The initial step involves the formation of an enolate from the malonic acid derivative, which then attacks the electrophilic aldehyde carbon of the chromone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. masterorganicchemistry.com

| Reactant (Malonic Acid Derivative) | Product | Typical Conditions | Reference |

|---|---|---|---|

| Malonic acid | (E)-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid | Pyridine, Reflux | mdpi.com |

| Diethyl malonate | Ethyl (E)-β-(4-oxo-4H-1-benzopyran-3-yl)acrylate | Pyridine, Reflux | mdpi.com |

| Cyanoacetic acid | (E)-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile | Pyridine, Reflux | mdpi.com |

| Malonodiamide | 5-(2-hydroxybenzoyl)-2(1H)-pyridone | Pyridine, Reflux (8-12 hrs) | mdpi.com |

Cyanoacetamide is another important active methylene compound that reacts with 3-formylchromones. tubitak.gov.tr The reaction of this compound with cyanoacetamide under reflux conditions in pyridine can yield a mixture of products. One key product is 2-cyano-3-(6-ethyl-4-oxo-4H-1-benzopyran-3-yl)acrylamide, which forms after a short reflux time. mdpi.com Longer reaction times can lead to the formation of 5-(5-ethyl-2-hydroxybenzoyl)-2(1H)-pyridone derivatives through a more complex pathway involving the opening of the γ-pyrone ring. mdpi.com

| Chromone Reactant | Active Methylene Compound | Product(s) | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Cyanoacetamide | 2-Cyano-3-(6-ethyl-4-oxo-4H-1-benzopyran-3-yl)acrylamide | Pyridine, Reflux (5 min) | 42% | mdpi.com |

| This compound | Cyanoacetamide | 5-(5-ethyl-2-hydroxybenzoyl)-2(1H)-pyridone and a related pyridone | Pyridine, Reflux | N/A | mdpi.com |

Transformations into Diverse Heterocyclic Systems (e.g., Pyrroles, Pyridines, Pyrazolo[3,4-b]pyridines)

The chromone scaffold, particularly after condensation reactions, serves as a versatile precursor for the synthesis of a wide range of other heterocyclic systems. The susceptibility of the γ-pyrone ring to nucleophilic attack and subsequent ring-opening is a key feature in these transformations. mdpi.com

Pyrroles and Pyridines : Treatment of 3-formylchromone with bifunctional nucleophiles like ethyl aminoethanoate can lead to a mixture of pyrrole (B145914) and pyridine derivatives. rsc.org For instance, the reaction can yield ethyl 4-(2-hydroxybenzoyl)pyrrole-2-carboxylate and ethyl 4-(2-hydroxybenzoyl)-6-(4-oxo-4H-1-benzopyran-3-yl)pyridine-2-carboxylate. The specific product formed often depends on the structure of the amino acid derivative used. rsc.org

Pyrazolo[3,4-b]pyridines : A facile, one-pot synthesis of novel pyrazolo[3,4-b]pyridines can be achieved through the reaction of 3-formylchromones with 5-aminopyrazoles. nih.gov This reaction proceeds through an enamine intermediate, which undergoes rearrangement to form the final pyrazolopyridine product. The use of microwave irradiation has been shown to significantly accelerate these reactions and improve yields. nih.gov

| Starting Chromone | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3-Formylchromone | Ethyl aminoethanoate | Pyrrole, Pyridine | rsc.org |

| 3-Formylchromone | 2-Aminoethanonitrile | Pyridine | rsc.org |

| 3-Formylchromones | 5-Amino-1-R-pyrazoles | Pyrazolo[3,4-b]pyridine | nih.gov |

Innovations in Catalytic Synthetic Protocols

Recent advancements in the synthesis of this compound analogs have focused on the development of novel and efficient catalytic protocols. These innovations aim to improve reaction rates, yields, and selectivity while often employing milder and more environmentally friendly conditions.

A notable development is the catalyst-free, three-component reaction of 3-formylchromones (such as the 6-methyl analog), primary amines, and secondary phosphine oxides at ambient temperature. acs.orgbohrium.com This method provides an efficient approach to chromonyl-substituted α-aminophosphine oxides. Interestingly, elevating the temperature in these reactions can lead to different products, such as phosphinoyl-functionalized 3-aminomethylene chromanones, demonstrating the critical role of reaction conditions. acs.org

In other catalytic approaches, basic alumina (B75360) has been effectively used with 2-propanol to achieve the selective reduction of the formyl group in 3-formylchromones to a hydroxymethyl group, offering good yields without requiring special activation of the alumina. uchile.cl Furthermore, catalysts such as p-toluenesulfonic acid (PTSA) have been employed in reactions between 3-formylchromones and 2-aminobenzothiazoles to synthesize various imines and enamines, with the reaction outcome being highly dependent on the solvent used. rsc.org Even simple amides like formamide (B127407) have been shown to act as catalysts in certain acetalization reactions, replacing the need for stronger Lewis acids. rsc.org

Metal-Catalyzed and Metal-Free Synthetic Methodologies

The construction of the 3-formylchromone core, including the 6-ethyl substituted variant, can be achieved through various synthetic routes, which can be broadly categorized into metal-free and metal-catalyzed methods.

Metal-Free Methodologies:

A predominant and well-established metal-free method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction . This reaction typically involves the formylation of a substituted 2-hydroxyacetophenone using a Vilsmeier reagent, which is a complex of N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via a double formylation of the starting acetophenone, followed by cyclization and dehydration to yield the 3-formylchromone structure. asianpubs.orgresearchgate.net This method is highly effective for introducing the formyl group at the C-3 position of the chromone ring. ijpcbs.com The synthesis of various substituted 3-formyl chromones, including those with alkyl groups on the benzene (B151609) ring, has been successfully achieved using this versatile reaction. asianpubs.org

Another metal-free approach involves the cascade reaction of 3-formylchromones with other reagents to build more complex molecular architectures. For instance, a novel metal- and oxidant-free cascade reaction has been developed for the synthesis of bipyrimidine derivatives starting from 3-formylchromones. rsc.org

Metal-Catalyzed Methodologies:

While the Vilsmeier-Haack reaction is a powerful metal-free tool, metal-catalyzed reactions offer alternative pathways and can provide access to a diverse range of chromone derivatives.

Copper-Catalyzed Synthesis: Copper catalysts have been employed in the synthesis of various chromone derivatives. For example, copper-catalyzed reactions have been utilized for the synthesis of 2-substituted pyrrolo[2,1-f] nih.govresearchgate.netacs.orgtriazin-4(3H)-ones from chromenone precursors. researchgate.net Although a direct copper-catalyzed synthesis of this compound is not extensively detailed, the utility of copper in constructing related heterocyclic systems suggests its potential applicability. One study reported a copper-catalyzed hydrophosphinylation of alkynes to synthesize alkenylphosphine oxides, which is a transformation involving a different functionalization pathway. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of chromone synthesis, palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization have been used to construct chroman-4-ones. mdpi.com Furthermore, a palladium-catalyzed reductive carbonylation of aryl iodides using formic acid as a carbon monoxide source provides a route to aromatic aldehydes, a key functional group in the target molecule. organic-chemistry.org This suggests the potential for palladium-catalyzed strategies to be adapted for the synthesis of formylated chromones.

The following table summarizes some of the key synthetic approaches:

| Methodology | Catalyst/Reagent | Starting Material Example | Product Type | Key Features |

| Vilsmeier-Haack | POCl₃ / DMF | 2-Hydroxy-5-ethylacetophenone | This compound | Metal-free, efficient formylation and cyclization. asianpubs.org |

| Cascade Reaction | Base (e.g., DIPEA) | 3-Formyl-6-methylchromone, aniline (B41778), diphenylphosphine (B32561) oxide | Phosphinoyl-functionalized 3-aminomethylene chromanone | Catalyst-free or base-catalyzed, forms complex derivatives. acs.org |

| Palladium-Catalysis | Pd(OAc)₂ | Aryl Iodide | Aromatic Aldehyde | Uses HCOOH as a CO source for formylation. organic-chemistry.org |

Application of Nanomaterials in Catalysis

Nanomaterials have emerged as highly efficient catalysts in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. Their application in the synthesis of chromone derivatives is a growing area of research, offering potential for improved reaction rates, yields, and catalyst recyclability.

Magnetic Nanoparticles:

Magnetic nanoparticles (MNPs), particularly those based on iron oxide (Fe₃O₄), are attractive catalysts due to their ease of separation from the reaction mixture using an external magnet. nih.gov This simplifies the purification process and allows for the catalyst to be reused, aligning with the principles of green chemistry. MNPs have been successfully utilized in the synthesis of various N-heterocycles, such as pyrano[2,3-d]pyrimidines and spirooxindoles. nih.gov For instance, a novel magnetically separable nanocatalyst, Fe₃O₄@CPTMO@dithizone-Ni, has been synthesized and effectively used for the green synthesis of 4H-benzo[h]chromenes. nih.gov This catalyst demonstrated high recyclability, being used for at least eight consecutive cycles with only a slight reduction in activity. nih.gov

Gold Nanoparticles:

Gold nanoparticles (AuNPs) are also effective catalysts for a variety of organic transformations. mdpi.com Green synthesis methods for AuNPs, using plant extracts for example, are being developed to create environmentally benign catalysts. sciepublish.com These nanoparticles have shown excellent catalytic efficiency in reduction reactions. sciepublish.com While specific applications of gold nanoparticles for the direct synthesis of this compound are not yet widely reported, their catalytic activity in the synthesis of other heterocyclic compounds suggests their potential in this area.

The table below provides an overview of nanomaterials used in the catalysis of related heterocyclic compounds:

| Nanocatalyst Type | Example | Synthetic Application | Key Advantages |

| Magnetic Nanoparticles | Fe₃O₄@CPTMO@dithizone-Ni | Synthesis of 4H-benzo[h]chromenes | High stability, easy separation, recyclability, environmentally friendly. nih.gov |

| Magnetic Nanoparticles | Fe₃O₄ | Synthesis of pyrano[2,3-d]pyrimidines | Efficient, economical, environmentally benign, easy recovery. nih.gov |

| Gold Nanoparticles | AuNPs from Lilium longiflorum extract | Catalytic reduction of 4-nitrophenol | Green synthesis, high catalytic efficiency. sciepublish.com |

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and sometimes enhanced selectivity compared to conventional heating methods.

The Vilsmeier-Haack formylation, a key step in the synthesis of 3-formylchromones, can be significantly expedited using microwave irradiation. Conventional heating methods for this reaction can take several hours, whereas microwave-assisted synthesis can often be completed in a matter of minutes. degres.eu For example, the synthesis of pyrazole-4-carbaldehydes via a Vilsmeier-Haack reaction saw reaction times drop from 1-7 hours with conventional heating to just 5-15 minutes under microwave irradiation. degres.eu Similarly, other Vilsmeier-Haack reactions on phenols have been completed in 30 seconds to 1 minute in a microwave.

The benefits of MAOS extend to other reactions involving chromone synthesis as well. For instance, the synthesis of coumarin (B35378) derivatives, which are structurally related to chromones, under microwave irradiation at 200 W and 80°C was completed in just 2 minutes, affording excellent yields of 91-98%. jst.go.jp In contrast, the same reaction under traditional heating resulted in poor yields. jst.go.jp

The following table presents comparative data for conventional and microwave-assisted synthesis of related heterocyclic compounds:

| Reaction Type | Substrates | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |

| Vilsmeier-Haack Formylation | Substituted Phenylhydrazones | 1-7 hours | 5-15 minutes |

| Vilsmeier-Haack Formylation | Phenols | 20-30 minutes (solvent-free grinding) | 30 seconds - 1 minute |

| Coumarin Synthesis | Substituted Phenols, Propiolic Acid | Poor yields | 2 minutes, 91-98% |

| Pyrazolo[3,4-d]pyrimidine Synthesis | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Not specified | Solvent-free, details not specified |

Chemo- and Regioselective Considerations in this compound Derivatization

The this compound molecule possesses multiple reactive sites, making chemo- and regioselectivity crucial considerations in its derivatization. The primary electrophilic centers are the C-2 and C-4 positions of the pyrone ring and the carbon atom of the formyl group at C-3. mdpi.com The outcome of a reaction with a nucleophile is highly dependent on the nature of the nucleophile and the reaction conditions.

Reactions with Carbon Nucleophiles:

Active methylene compounds, such as malonic acid derivatives, readily react with 3-formylchromones. These reactions typically proceed via a condensation at the formyl group. For instance, the reaction of this compound with cyanoacetamide in refluxing pyridine for a short duration (5 minutes) leads to the formation of 2-cyano-3-(6-ethyl-(4-oxo-4H-1-benzopyran-3-yl))acrylamide in a 42% yield. mdpi.com This demonstrates a chemoselective reaction at the aldehyde function without affecting the pyrone ring.

Reactions with Nitrogen Nucleophiles:

The reaction of 3-formylchromones with nitrogen nucleophiles, such as primary amines, can lead to different products depending on the reaction conditions. The initial step is often the formation of a Schiff base at the formyl group. However, a subsequent nucleophilic attack by the solvent or another nucleophile can lead to the opening of the pyrone ring and rearrangement to form derivatives of 4-chromanone. researchgate.net For example, the reaction of 3-formylchromone with aniline can yield 3-(anilinomethylene)-2-methoxychroman-4-one, a product of nucleophilic addition and ring opening. researchgate.net

A three-component reaction involving 3-formyl-6-methylchromone, a primary amine, and a secondary phosphine oxide can proceed without a catalyst at ambient temperature to yield chromonyl-substituted α-aminophosphine oxides. acs.org However, at elevated temperatures (80°C), the reaction with aliphatic amines can lead to the formation of phosphinoyl-functionalized 3-aminomethylene chromanones, indicating a temperature-dependent shift in the reaction pathway. acs.org

The following table summarizes the chemo- and regioselective derivatization of 3-formylchromones:

| Nucleophile | Reagent/Conditions | Product Type | Selectivity |

| Carbon Nucleophile | Cyanoacetamide / Pyridine, reflux | Acrylamide (B121943) derivative | Chemoselective condensation at the formyl group. mdpi.com |

| Nitrogen Nucleophile | Primary Aromatic Amines / Isopropanol | 4-Chromanone derivative | Nucleophilic addition to the formyl group followed by pyrone ring opening. researchgate.net |

| Nitrogen and Phosphorus Nucleophiles | Primary Amine, Secondary Phosphine Oxide / Ambient Temp. | α-Aminophosphine oxide | Three-component reaction, chemoselective. acs.org |

| Nitrogen and Phosphorus Nucleophiles | Aliphatic Amine, Secondary Phosphine Oxide / 80°C | 3-Aminomethylene chromanone | Temperature-dependent rearrangement product. acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Ethyl 3 Formylchromone Derivatives

Correlating Chromone (B188151) Core Substitution Patterns with Biological Activity

The chromone scaffold is considered a "privileged structure" in drug discovery, as it can interact with a wide variety of biological targets. nih.govnih.gov The type, position, and number of substituents on the benzo-γ-pyrone skeleton play a pivotal role in modulating the pharmacological profile of the resulting derivatives. nih.govresearchgate.net

Research on various chromone derivatives has established clear correlations between substitution patterns and biological effects such as anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govresearchgate.net For instance, in the context of anticancer activity, SAR studies revealed that attaching a fluorine atom at the C-6 position of the chromone core resulted in more active derivatives compared to those with chloro or methyl groups at the same position. nih.gov Conversely, in a series of related dirchromone compounds, the introduction of a hydroxyl group or a cyanide substituent at the C-6 position was found to decrease cytotoxicity against cancer cell lines, while the cyanide-substituted derivative showed enhanced antibacterial activity. nih.govacs.org

The electronic nature of the substituent at the C-6 position is a key determinant of activity. The presence of an electron-donating group (EDG) or an electron-withdrawing group (EWG) at this position can significantly alter the electron density of the entire chromone system, thereby influencing its interaction with biological targets. nih.gov This highlights the sensitivity of the chromone core to substitutions and underscores the importance of systematic modifications to optimize a desired biological response.

Table 1: Effect of C-6 Substitution on the Biological Activity of Chromone Derivatives

| C-6 Substituent | Biological Activity | Compound Series | Reference |

|---|---|---|---|

| Fluorine | Increased Anticancer Activity | Chromone Carboxamides | nih.gov |

| Chlorine | Less Active (Anticancer) | Chromone Carboxamides | nih.gov |

| Methyl | Less Active (Anticancer) | Chromone Carboxamides | nih.gov |

| Hydroxyl | Diminished Cytotoxicity | Dirchromones | nih.govacs.org |

Specific Contribution of the 3-Formyl Group to Pharmacological Profiles

The 3-formyl group (-CHO) is not a passive substituent; it is a highly reactive and versatile functional group that is critical to the biological and synthetic profile of 6-ethyl-3-formylchromone. nih.govmdpi.com This group, along with the C-2 and C-4 positions of the pyrone ring, creates three electron-deficient sites within the molecule. nih.gov This electronic arrangement allows 3-formylchromones to act as versatile chemical synthons, capable of reacting as Michael acceptors, heterodienes, or dienophiles, which facilitates the synthesis of a diverse range of fused heterocyclic compounds. nih.govmdpi.com

From a pharmacological standpoint, the 3-formyl group is integral to the molecule's bioactivity. Studies have demonstrated that 3-formylchromone and its derivatives possess significant anti-inflammatory, cytotoxic, and potential anti-diabetic properties. nih.govnih.gov The electrophilic nature of the aldehyde carbon makes it a potential point of interaction for nucleophilic residues (such as cysteine or serine) in the active sites of enzymes or receptors. nih.gov Research has indicated that 3-formylchromone derivatives exhibit potent activity against various tumor cells and may act as topoisomerase inhibitors. nih.gov Their role as potential anti-inflammatory agents has also been extensively evaluated. nih.gov

Influence of the Ethyl Group at C-6 on Activity and Selectivity

The ethyl group at the C-6 position of the chromone core exerts a significant influence on the molecule's physicochemical properties and, consequently, its biological activity. As an electron-donating alkyl group, it modifies the electron distribution of the aromatic ring. nih.gov This electronic effect can impact how the molecule binds to its biological target.

Elucidation of Molecular Determinants for Receptor Binding and Enzyme Inhibition

The biological activity of this compound derivatives is a direct result of their interactions with specific molecular targets, primarily enzymes and receptors. The chromone nucleus is known to interact with various protein kinases, including PI3Ks and cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. nih.gov

In silico studies have provided significant insights into the molecular determinants for these interactions. Molecular docking simulations of 6-substituted 3-formyl chromones have shown strong binding affinities with a range of important proteins. nih.gov These include:

Insulin-Degrading Enzyme (IDE): As mentioned, 6-isopropyl-3-formyl chromone showed a strong binding energy of -8.5 kcal/mol, suggesting that derivatives of this compound could be potent IDE inhibitors. nih.gov

Cyclooxygenase (COX): These enzymes are key targets for anti-inflammatory drugs. The favorable docking scores suggest a potential mechanism for the observed anti-inflammatory effects of chromones. nih.govijrar.org

Hypoxia-inducible factor 1-alpha (HIF-1α): PASS (Prediction of Activity Spectra for Substances) analysis predicted that 3-formyl chromone derivatives could be HIF1A expression inhibitors. nih.gov

Other Targets: Docking studies also indicated strong binding to proteins such as CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase), BHK (baby hamster kidney cells related proteins), and p53. nih.gov

These studies indicate that the combination of the planar chromone ring, the reactive 3-formyl group, and the lipophilic C-6 ethyl substituent creates a molecule capable of fitting into and interacting with the binding pockets of various enzymes, leading to their inhibition.

Table 2: Predicted and Studied Molecular Targets for 3-Formylchromone Derivatives

| Molecular Target | Predicted/Studied Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Insulin-Degrading Enzyme (IDE) | Inhibition | Diabetes | nih.gov |

| Aldehyde Oxidase | Inhibition | General Metabolism | nih.gov |

| HIF1A | Expression Inhibition | Cancer, Inflammation | nih.gov |

| Histidine Kinase | Inhibition | Antimicrobial | nih.gov |

| Topoisomerase | Inhibition | Cancer | nih.gov |

| Protein Kinases (PI3K, CDK) | Inhibition | Cancer | nih.gov |

Computational and Theoretical Investigations in Chromone Research

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental to characterizing the electronic nature of a molecule. For 6-Ethyl-3-formylchromone and its analogs, these methods elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of intramolecular interactions, all of which are key determinants of chemical reactivity and biological activity. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. researchgate.net In the study of 6-substituted 3-formyl chromone (B188151) derivatives, including the 6-ethyl variant, DFT calculations are employed to optimize the molecular geometry and predict various electronic properties. nih.gov A common approach involves using the B3LYP functional with different basis sets, such as 6-31G(d,p) and 6-311G(d,p), to achieve reliable and efficient results for structural data. semanticscholar.org These calculations form the basis for further analysis of the molecule's reactivity and stability. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciforum.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. nih.gov For the class of 6-substituted 3-formyl chromones, analysis of the HOMO-LUMO gap helps to confirm the bioactive nature of the derivatives. nih.govsemanticscholar.org

Below is a representative table illustrating the kind of data generated in such studies for a series of 6-substituted 3-formyl chromones.

| Compound (Substituent at C6) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| H | -6.83 | -2.69 | 4.14 |

| Ethyl | -6.64 | -2.58 | 4.06 |

| Isopropyl | -6.61 | -2.56 | 4.05 |

| Methoxy | -6.42 | -2.52 | 3.90 |

| Chloro | -6.91 | -2.94 | 3.97 |

| This table is generated based on representative data for 6-substituted 3-formyl chromones to illustrate the concepts discussed. |

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to simulate the interaction between a small molecule (ligand) and a protein's binding site.

For chromone derivatives, molecular docking simulations are used to identify potential biological targets and to understand the specific interactions that stabilize the protein-ligand complex. nih.gov Studies on 6-substituted 3-formyl chromones have shown that these compounds can have a strong binding affinity with various proteins. nih.govsemanticscholar.org The simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the protein's active site.

A critical output of molecular docking simulations is the estimation of the binding energy, which quantifies the strength of the interaction between the ligand and the protein. semanticscholar.org A more negative binding energy typically indicates a stronger and more stable interaction. semanticscholar.org For instance, in a study of 6-substituted 3-formyl chromones, the binding affinities with various protein targets were calculated. semanticscholar.org For example, 6-isopropyl-3-formyl chromone showed a high affinity for the Insulin (B600854) Degrading Enzyme (IDE) with a binding energy of -8.5 kcal/mol. semanticscholar.org Such computational estimations are vital for prioritizing compounds for further experimental testing.

Below is an example data table illustrating binding energy predictions.

| Compound (Substituent at C6) | Target Protein | Binding Energy (kcal/mol) |

| This compound | Protein Target A | -7.8 |

| This compound | Protein Target B | -8.2 |

| This compound | Protein Target C | -7.1 |

| This table is illustrative and provides hypothetical binding energy values for this compound against various protein targets to demonstrate the output of such simulations. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the conformational stability and dynamic behavior of molecules over time. In the context of chromone research, MD simulations provide valuable insights into how these compounds interact with biological targets, such as proteins, and how their structural flexibility influences their activity.

A study investigating the potential of 6-substituted 3-formylchromone derivatives as anti-diabetic agents utilized MD simulations to assess the stability of the ligand-protein complexes. nih.gov The simulations revealed that the root-mean-square deviation (RMSD) values for the complexes were between 0.2 and 0.5 nm. nih.gov This range indicates that the protein-ligand complexes are stable at the active site. Such stability is a crucial factor for a compound to exert its biological effect, as it suggests a sustained interaction with the target protein. The dynamic behavior observed in these simulations helps to understand the key interactions and conformational changes that are essential for the therapeutic potential of these chromone derivatives.

Interactive Data Table: MD Simulation Results for 6-Substituted 3-Formylchromone Derivatives

| Parameter | Value Range | Indication |

|---|

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry offers a profound lens through which the intricate mechanisms of chemical reactions involving chromone derivatives can be elucidated. Quantum chemical calculations, a cornerstone of these computational approaches, enable the study of reaction pathways, transition states, and the energetics of different mechanistic possibilities. These theoretical investigations provide a molecular-level understanding that complements experimental findings.

For instance, in the study of a three-component reaction involving 3-formyl-6-methylchromone (B1298627), primary amines, and secondary phosphine (B1218219) oxides, computational methods were employed to explore the reaction mechanism. acs.org The research aimed to understand the formation of different products under various conditions. Through quantum chemical calculations, it was possible to investigate the energy profiles of the proposed reaction pathways, helping to explain why certain products are favored over others. acs.org

Similarly, the reactions of 3-formylchromone with active methylene (B1212753) and methyl compounds have been rationalized through proposed mechanisms that detail the sequence of chemical events, such as condensation and Michael addition. mdpi.com Computational studies can model these reaction steps, calculating the activation energies and thermodynamic stabilities of intermediates and products, thereby providing a more detailed and quantitative picture of the reaction landscape. These theoretical insights are instrumental in optimizing reaction conditions and designing novel synthetic routes to new chromone derivatives. The Vilsmeier-Haack reaction, a common method for producing 3-formylchromones, and subsequent reactions of these derivatives have been subjects of mechanistic proposals that can be further validated and refined through computational modeling. nih.govmdpi.com

Applications of 6 Ethyl 3 Formylchromone and Its Derivatives in Advanced Materials and Analytical Sciences

Development of Fluorescent Probes and Imaging Agents

The inherent fluorescence of the chromone (B188151) scaffold makes 6-Ethyl-3-formylchromone and its derivatives promising candidates for the development of fluorescent probes and imaging agents. Their photophysical properties can be fine-tuned through chemical modifications, enabling the design of sensors for specific analytes and biological processes.

Application as Hydrogen Bonding Sensors

While direct studies on this compound as a hydrogen bonding sensor are not extensively documented, the solvatochromic behavior of related 3-formylchromone derivatives suggests their potential in this application. Solvatochromism, the change in a substance's color with the polarity of the solvent, is often indicative of a molecule's sensitivity to its local environment, including hydrogen bonding interactions. The electronic transitions of chromone derivatives can be influenced by the hydrogen-bonding capacity of the solvent, leading to shifts in their absorption and emission spectra. This sensitivity arises from the potential for hydrogen bond formation with the carbonyl group and the formyl oxygen of the chromone ring. Such interactions can alter the energy levels of the ground and excited states, thereby affecting the fluorescence properties. This principle forms the basis for designing fluorescent probes that can report on the hydrogen-bonding environment in various chemical and biological systems.

Use in DNA-Binding Affinity Studies

Derivatives of 3-formylchromone have been investigated for their ability to interact with DNA, a critical area of research for the development of new therapeutic agents and molecular probes. Studies on newly synthesized 3-formylchromone derivatives have shown that these compounds can bind to calf thymus DNA (ct-DNA), primarily through an intercalation mode. This mode of binding involves the insertion of the planar chromone ring between the base pairs of the DNA double helix.

The binding affinity of these derivatives can be quantified by determining their binding constants (Kb). For instance, a study on a series of substituted 3-formylchromone derivatives reported the following binding constants, demonstrating how modifications to the core structure can influence DNA interaction:

| Compound | Substituent | Binding Constant (Kb) (M-1) |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

Table 1: DNA Binding Constants of Substituted 3-Formylchromone Derivatives. The data indicates a strong interaction with DNA, with the binding affinity varying based on the specific substitutions on the chromone ring.

The fluorescence of these chromone derivatives is often quenched upon binding to DNA, a phenomenon that can be used to monitor the interaction. The quenching process can be analyzed using the Stern-Volmer equation to determine the quenching constant, providing further insight into the binding mechanism. The ability of these compounds to intercalate into DNA suggests their potential as probes for DNA structure and as potential anticancer agents.

Fluorophores for Protein Labeling and Apoptosis Detection

The application of this compound derivatives extends to the crucial areas of protein labeling and the detection of apoptosis, or programmed cell death. While specific studies on this compound for protein labeling are limited, the broader class of chromone-based fluorophores is recognized for its potential in bioimaging. The reactivity of the formyl group allows for bioconjugation with primary amines on proteins, enabling the covalent attachment of the fluorescent chromone tag. This would allow for the visualization and tracking of proteins within cells.

More concrete evidence exists for the role of 3-formylchromone derivatives in apoptosis detection. Research has shown that certain derivatives can induce apoptosis in cancer cells. For example, bromine-substituted 3-formylchromones have been observed to accelerate apoptosis. This pro-apoptotic activity is a significant area of interest for the development of novel anticancer therapies. The intrinsic fluorescence of the chromone core could potentially be harnessed to simultaneously induce and visualize apoptosis, making these compounds valuable tools in cancer research.

Organic Electronics and Optoelectronic Devices

The conjugated π-system of the chromone ring in this compound and its derivatives imparts them with interesting electronic and photophysical properties, making them candidates for applications in organic electronics.

Utilization in Organic Light-Emitting Diodes (OLEDs)

While the direct application of this compound in commercial OLEDs has not been established, the electroluminescent potential of related heterocyclic compounds suggests a promising avenue for future research. The performance of an OLED is heavily dependent on the properties of the emissive layer. Chromone derivatives, with their tunable fluorescence, could potentially serve as emitters or dopants in these layers. The color of the emitted light can be modified by altering the substituents on the chromone ring, offering a pathway to develop new red, green, or blue emitters. For instance, studies on modified pyran-containing derivatives have demonstrated their utility in creating efficient red fluorescent OLEDs. The development of stable and efficient blue emitters remains a significant challenge in OLED technology, and the exploration of novel chromone-based materials could contribute to advancements in this area.

Agricultural Chemistry: Precursors for Novel Agrochemicals

The chromone scaffold is found in many naturally occurring compounds with diverse biological activities, which has inspired the synthesis of new derivatives for agricultural applications. This compound serves as a versatile precursor for the synthesis of such novel agrochemicals.

The modification of the chromone structure has led to the discovery of compounds with significant activity against plant pathogens. For example, certain chromone derivatives have been shown to possess potent antiviral activity against the tobacco mosaic virus (TMV). The mechanism of action often involves the inhibition of viral replication or assembly.

Design of Effective and Environmentally Benign Pesticides

The chromone scaffold is a key structural feature in a variety of naturally occurring and synthetic compounds that exhibit a wide range of biological activities. Research into chromone derivatives has revealed their potential as effective and environmentally benign pesticides. While direct studies on the pesticidal properties of this compound are not extensively documented in publicly available literature, the broader class of chromone analogues has shown promising insecticidal activity.

For instance, studies on chromanone and chromone analogues of diacylhydrazines have demonstrated their potential as insect growth regulators. cabidigitallibrary.org Some of these analogues have exhibited significant insecticidal activity against agricultural pests like Mythimna separata. cabidigitallibrary.org The mechanism of action for these compounds is often targeted, making them potentially safer for non-target organisms and the environment.

Furthermore, naturally derived chromones from sources like date palm pits have shown insecticidal effects against mosquito larvae, such as Culex pipiens. researchgate.net These findings suggest that the chromone skeleton, which is present in this compound, can serve as a valuable template for the design of new pesticides. The ethyl and formyl groups on the this compound molecule could be modified to enhance potency and selectivity, leading to the development of more effective and safer pest control agents.

Table 1: Examples of Chromone Derivatives with Insecticidal Activity

| Compound Class | Target Pest | Reported Activity |

| Chromanone analogues of diacylhydrazines | Mythimna separata | Good insecticidal activity at 500 mg L-1. cabidigitallibrary.org |

| Chromone derivatives from date palm pits | Culex pipiens larvae | Excellent insecticidal activity (LC50 of 32.359 and 38.717 ppm for two tested chromones). researchgate.net |

| Chromone compounds from Trichoderma harzianum | Aedes aegypti larvae | Significant larvicidal activity (LC50 of 230.74 µg/mL at 24h for one compound). |

Development of Selective Herbicides

The search for new herbicides with novel modes of action is crucial for managing weed resistance and ensuring food security. Plant-derived natural products are a promising source for identifying new herbicidal compounds. A patent application has highlighted that 1-benzopyran-4-one, the core structure of chromones, and its derivatives possess strong herbicidal effects. google.com

The research mentioned in the patent found that certain chromone derivatives exhibited non-selective, contact post-emergence herbicidal activity against various weeds, including both grasses and broadleaf species. google.com This indicates the potential of the chromone framework as a basis for new herbicide development. The substituents on the chromone ring play a critical role in determining the herbicidal activity and selectivity.

Analytical Chemistry: Methodologies for Detection and Quantification

The reliable detection and quantification of chemical compounds in various matrices are essential for safety and quality control. For a compound like this compound, a combination of chromatographic and spectroscopic techniques would likely be employed for its analysis.

Given its aromatic chromone core, this compound would be amenable to analysis by High-Performance Liquid Chromatography (HPLC), likely with ultraviolet (UV) detection, as the chromone structure absorbs UV light. For more selective and sensitive detection, HPLC coupled with mass spectrometry (HPLC-MS) would be a powerful tool. nih.govresearchgate.net The mass spectrometer could provide information on the molecular weight and fragmentation pattern of the compound, allowing for its unambiguous identification and quantification even in complex mixtures.

Other analytical techniques that could be used for the characterization of this compound and its derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure of the molecule.

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carbonyl groups of the chromone and the aldehyde.

While these are standard analytical techniques for chemical characterization, the development of a validated method for the routine quantification of this compound in a specific matrix, such as a food product, would require further research and optimization. acs.org

Application in Flavonoid Analysis for Food Safety and Quality Control

Flavonoids are a large class of plant secondary metabolites that are widely present in the human diet. Due to their potential health benefits and their contribution to the sensory properties of food, their analysis is important for food quality control. Chromones are structurally related to flavonoids, and therefore, analytical methods developed for flavonoids could potentially be adapted for the analysis of chromone derivatives like this compound.

The analysis of flavonoids in food is typically performed using HPLC with UV or MS detection. semanticscholar.orgnih.gov Given that this compound shares a similar benzopyran core with flavonoids, it is plausible that it could be detected and quantified using similar analytical approaches. For instance, if this compound were present as a contaminant or a component in a food product, a multi-component HPLC method designed for flavonoid analysis might be able to separate and detect it.

However, the presence of the formyl group introduces a reactive aldehyde functionality, which might require specific considerations during sample preparation and analysis to avoid degradation or reaction. nih.gov Derivatization of the formyl group could be a strategy to enhance its stability and detectability, for example, by gas chromatography-mass spectrometry (GC-MS) after conversion to a more volatile derivative. uts.edu.au

Currently, there is no specific, established application of this compound analysis in routine food safety and quality control for flavonoid monitoring. Its potential inclusion in such analytical schemes would depend on its relevance as a food component, contaminant, or marker of quality, which has yet to be established.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Chemical Processes

The Vilsmeier-Haack reaction has traditionally been a cornerstone for the synthesis of 3-formylchromones, including 6-Ethyl-3-formylchromone. researchgate.netsciforum.net This method involves the formylation of substituted 2-hydroxyacetophenones using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide. researchgate.netasianpubs.org While effective, the pursuit of more environmentally benign and efficient synthetic routes is a key focus of future research.

Emerging trends in synthetic chemistry are paving the way for novel approaches to chromone (B188151) synthesis. Multicomponent reactions (MCRs) are gaining prominence as they offer a streamlined approach to generating molecular diversity from simple starting materials in a single step, often with high atom economy. acs.org The development of MCRs for the synthesis of this compound and its derivatives could significantly expedite the drug discovery process.

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic protocols. This includes the use of aqueous media, recyclable catalysts, and microwave-assisted synthesis to reduce reaction times and minimize the use of hazardous reagents and solvents. researchgate.netmdpi.com Future research will likely focus on developing and optimizing these sustainable methods for the large-scale production of this compound and its analogs.

A summary of conventional and emerging synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Key Advantages |

| Vilsmeier-Haack Reaction | Formylation of a substituted 2-hydroxyacetophenone (B1195853) using a Vilsmeier reagent. researchgate.netsciforum.net | Well-established, good yields. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. acs.org | High efficiency, molecular diversity. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate chemical reactions. mdpi.com | Reduced reaction times, improved yields. |

| Green Synthesis | Employing environmentally friendly solvents (e.g., water) and catalysts. researchgate.net | Sustainability, reduced environmental impact. |

Identification of New Biological Targets and Therapeutic Applications

Derivatives of 3-formylchromone have demonstrated a broad spectrum of biological activities, suggesting their potential to interact with a variety of molecular targets. nih.gov The ethyl group at the 6-position of the chromone ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making this compound a particularly interesting starting point for the development of new therapeutic agents. nih.gov

Recent in silico studies have highlighted the potential of 6-substituted 3-formylchromone derivatives to target a range of proteins implicated in various diseases. nih.gov These potential targets include:

Insulin-Degrading Enzyme (IDE): A key enzyme in the metabolism of insulin (B600854) and amyloid-beta, making it a target for diabetes and Alzheimer's disease. nih.gov

Topoisomerases: Enzymes crucial for DNA replication and repair, representing a well-established target for anticancer drugs. nih.gov

Cyclooxygenase (COX): Enzymes involved in the inflammatory pathway, making them targets for anti-inflammatory drugs. nih.gov

Main Protease (Mpro) of SARS-CoV-2: An essential enzyme for viral replication, highlighting the potential for developing antiviral agents. nih.gov

p53: A tumor suppressor protein often mutated in cancer. nih.gov

The table below summarizes some of the potential biological targets for derivatives of 6-substituted 3-formylchromones.

| Potential Biological Target | Associated Disease(s) | Therapeutic Application |

| Insulin-Degrading Enzyme (IDE) nih.gov | Diabetes, Alzheimer's Disease | Antidiabetic, Neuroprotective |

| Topoisomerases nih.gov | Cancer | Anticancer |

| Cyclooxygenase (COX) nih.gov | Inflammation | Anti-inflammatory |

| SARS-CoV-2 Main Protease (Mpro) nih.gov | COVID-19 | Antiviral |

| p53 nih.gov | Cancer | Anticancer |

Future research will focus on validating these potential targets through robust in vitro and in vivo studies and exploring other therapeutic avenues for this compound derivatives.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel drug candidates based on the this compound scaffold is being significantly enhanced by the integration of advanced computational and experimental techniques. In silico methods play a crucial role in the early stages of drug discovery by predicting the physicochemical properties, biological activities, and potential toxicities of new compounds. nih.gov

Computational approaches such as Density Functional Theory (DFT) calculations, molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are being employed to guide the synthesis of more potent and selective derivatives. nih.gov For instance, DFT studies can provide insights into the electronic structure and reactivity of the molecules, while molecular docking can predict the binding affinity and interaction patterns of the compounds with their biological targets. nih.gov

These computational predictions are then validated and refined through experimental assays. This iterative cycle of computational design, chemical synthesis, and biological evaluation accelerates the optimization of lead compounds and increases the probability of success in the drug development pipeline.

Key computational and experimental methodologies are outlined in the table below.

| Methodology | Application in Drug Design |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.gov |

| ADMET Prediction | Assessment of pharmacokinetic and toxicity profiles. nih.gov |

| In Vitro Biological Assays | Experimental validation of biological activity and mechanism of action. |

| In Vivo Animal Models | Evaluation of efficacy and safety in a physiological context. |

Translational Research and Preclinical Development Potential of this compound Derivatives

The ultimate goal of research into this compound derivatives is their translation from promising laboratory findings to clinically effective therapeutic agents. The diverse biological activities and potential for rational design position this class of compounds as strong candidates for preclinical development.

The journey from a promising lead compound to a marketable drug is long and arduous, involving extensive preclinical studies to assess efficacy, safety, and pharmacokinetic profiles in animal models. While specific preclinical data for this compound derivatives is not yet widely available in the public domain, the broad therapeutic potential of the 3-formylchromone scaffold suggests that such studies are a logical and necessary next step. nih.govnih.gov

Future efforts in translational research will likely focus on:

Lead Optimization: Fine-tuning the chemical structure of the most promising derivatives to enhance their therapeutic index.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, excretion, and dose-response relationships of the compounds.

Toxicology Studies: Rigorous evaluation of the potential adverse effects of the compounds in various animal models.

Biomarker Development: Identifying measurable indicators of drug efficacy and target engagement to facilitate clinical trial design.

The successful navigation of these preclinical hurdles will be crucial for advancing this compound derivatives into clinical trials and ultimately realizing their therapeutic potential for the benefit of patients.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-ethyl-3-formylchromone, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves refluxing 3-formylchromone derivatives with ethylating agents (e.g., ethyl halides) in polar aprotic solvents like acetonitrile at 60–80°C for 1–48 hours. Catalysts such as secondary phosphine oxides can enhance reactivity . Yield optimization requires adjusting stoichiometric ratios, solvent polarity, and temperature gradients. Post-reaction purification via crystallization (e.g., acetone/ethanol mixtures) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, with -NMR resolving ethyl (-CHCH) and formyl (-CHO) protons. -NMR is used when phosphorus-containing intermediates are involved . Mass spectrometry (MS) confirms molecular weight (202.21 g/mol) and fragmentation patterns . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1660 cm) and aromatic C-H vibrations .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Use N95 masks, nitrile gloves, and chemical-resistant goggles to avoid inhalation (H335) and skin irritation (H315/H319). Work in a fume hood with proper ventilation. Store at room temperature in airtight containers, and dispose of waste via neutralization (e.g., P501 guidelines) .

Q. How is the biological activity of this compound assessed in preclinical studies?

- Methodology : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted using cell lines (e.g., cancer models) to evaluate IC values. For anti-diabetic potential, α-glucosidase inhibition assays are performed with spectrophotometric quantification . Dose-response curves and statistical validation (e.g., ANOVA) are mandatory .

Q. How does the reactivity of this compound vary under acidic or basic conditions?

- Methodology : The formyl group undergoes nucleophilic attack under basic conditions, forming hydrazones or chalcones. In acidic media, the chromone ring may undergo hydrolysis. Solvent choice (e.g., ethyl acetate for stability) and pH monitoring are critical to control side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the three-component reactions of this compound with amines and phosphine oxides?

- Methodology : The reaction proceeds via a nucleophilic addition-elimination mechanism. The formyl group reacts with primary amines to form imine intermediates, which subsequently couple with phosphine oxides. Density Functional Theory (DFT) calculations can validate transition states, while -NMR tracks phosphorus coordination . Kinetic studies (e.g., variable-temperature NMR) elucidate rate-determining steps .

Q. How can contradictions in reported bioactivity data (e.g., varying IC values) be resolved?

- Methodology : Cross-validate results using standardized assays (e.g., identical cell lines, incubation times). Perform meta-analyses to identify confounding variables (e.g., solvent effects, impurity profiles). Use multivariate regression to isolate structure-activity relationships (SARs) .

Q. What strategies enable efficient scale-up of multi-component reactions involving this compound?

- Methodology : Employ flow chemistry to enhance heat/mass transfer and reduce side products. Optimize catalyst loading (e.g., 0.5–1.0 equiv. phosphine oxides) and solvent recycling. Process Analytical Technology (PAT) tools (e.g., in-line IR) monitor reaction progression .

Q. How should researchers design experiments to analyze the ecological impact of this compound?

- Methodology : Conduct OECD-compliant biodegradation tests (e.g., Closed Bottle Test) and toxicity assays on aquatic organisms (e.g., Daphnia magna). Use high-performance liquid chromatography (HPLC) to quantify environmental persistence and bioaccumulation factors .

Q. What advanced statistical methods are recommended for interpreting dose-response data in biological assays?

- Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC/IC. Use bootstrapping to estimate confidence intervals and principal component analysis (PCA) for multivariate datasets. Ensure reproducibility via inter-laboratory validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.